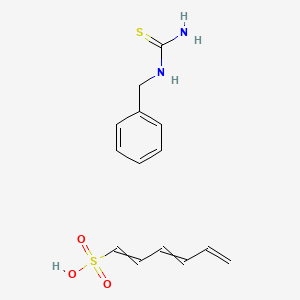
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid is a compound that combines the properties of benzylthiourea and hexa-1,3,5-triene-1-sulfonic acid Benzylthiourea is known for its applications in organic synthesis and medicinal chemistry, while hexa-1,3,5-triene-1-sulfonic acid is a conjugated system with unique electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid typically involves the reaction of benzylthiourea with hexa-1,3,5-triene-1-sulfonic acid under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Common synthetic routes include:
Direct Condensation: Benzylthiourea is reacted with hexa-1,3,5-triene-1-sulfonic acid in the presence of a suitable catalyst.
Stepwise Synthesis: Intermediate compounds are synthesized first, followed by their condensation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiourea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiourea derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Electron Transfer: Participating in redox reactions due to its conjugated system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylthiourea: Known for its applications in organic synthesis and medicinal chemistry.
Hexa-1,3,5-triene: A conjugated system with unique electronic properties.
Sulfonic Acids: Widely used in various chemical and industrial applications.
Uniqueness
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid is unique due to its combination of properties from benzylthiourea and hexa-1,3,5-triene-1-sulfonic acid. This combination imparts the compound with distinct electronic, chemical, and biological properties, making it valuable for a wide range of applications.
Propriétés
Numéro CAS |
113419-40-2 |
|---|---|
Formule moléculaire |
C14H18N2O3S2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid |
InChI |
InChI=1S/C8H10N2S.C6H8O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-2-3-4-5-6-10(7,8)9/h1-5H,6H2,(H3,9,10,11);2-6H,1H2,(H,7,8,9) |
Clé InChI |
YCMLPSKJBBCAKH-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CC=CS(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


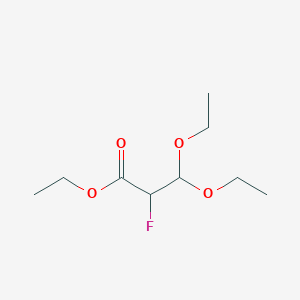
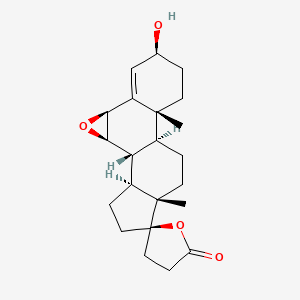
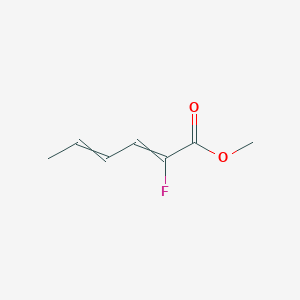
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
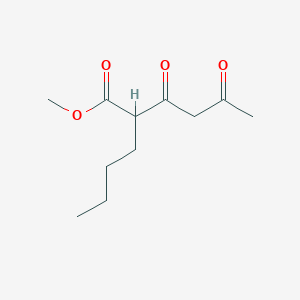


![Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B14300927.png)
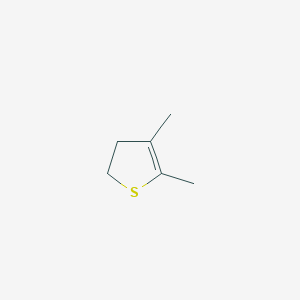
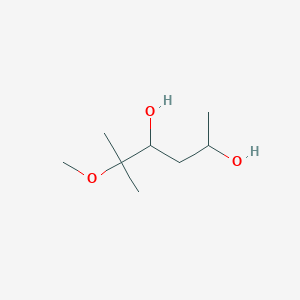
![5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid](/img/structure/B14300944.png)
-lambda~5~-arsane](/img/structure/B14300960.png)
![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)
